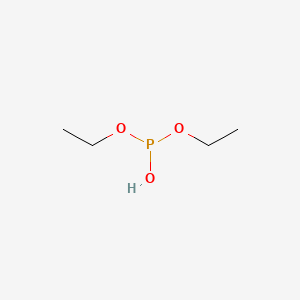










|
REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[P:8]([OH:15])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11].CCN(CC)CC.[C:23](OC(=O)C)(=[O:25])[CH3:24].Cl>C1(C)C=CC=CC=1>[CH2:6]([O:5][C:3](=[O:4])[CH:2]([O:1][C:23](=[O:25])[CH3:24])[P:8]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])=[O:15])[CH3:7]
|


|
Name
|
|
|
Quantity
|
74 g
|
|
Type
|
reactant
|
|
Smiles
|
O=CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
37 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred for 1 hour at room temperature
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
with stirring at 0° C
|
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution was extracted with DCM (3×150 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(P(=O)(OCC)OCC)OC(C)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 52 g | |
| YIELD: CALCULATEDPERCENTYIELD | 50.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |